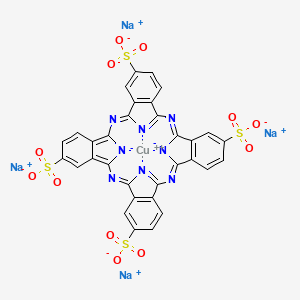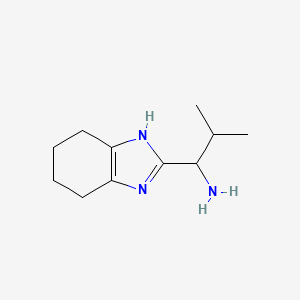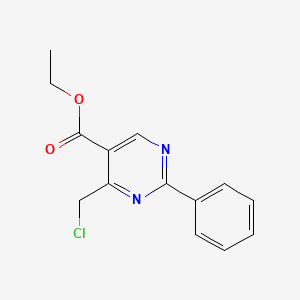
2-Amino-3-(cyclohexen-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(cyclohexen-1-yl)propanoic acid is an organic compound with the molecular formula C9H15NO2 It is a derivative of propanoic acid, featuring an amino group and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(cyclohexen-1-yl)propanoic acid typically involves the reaction of cyclohexene with a suitable amino acid precursor under controlled conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the cyclohexene ring and the amino acid backbone . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(cyclohexen-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.
Reduction: Formation of 2-Amino-3-(cyclohexyl)propanoic acid.
Substitution: Formation of N-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Amino-3-(cyclohexen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(cyclohexen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling and metabolic processes. Its effects are mediated through binding to amino acid receptors, modulating neurotransmitter release, and altering enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: A derivative with a naphthalene ring instead of a cyclohexene ring.
2-Amino-3-(cyclohex-1-en-1-yl)propanoic acid: A stereoisomer with a different configuration of the cyclohexene ring.
Uniqueness
2-Amino-3-(cyclohexen-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexene ring provides a rigid framework that influences its interaction with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-amino-3-(cyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6,10H2,(H,11,12) |
Clé InChI |
HENPBTOHCYVWAU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


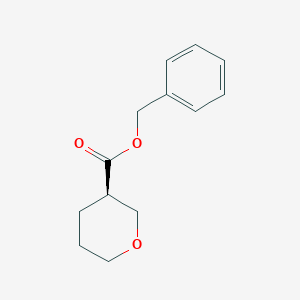

![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)
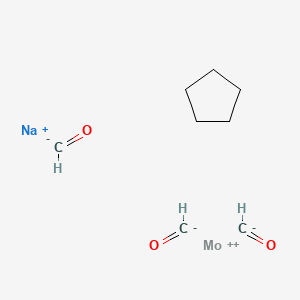
![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)
![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)
